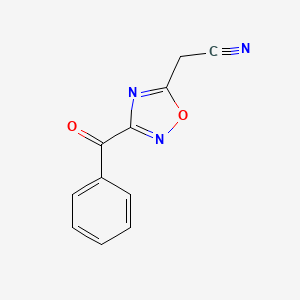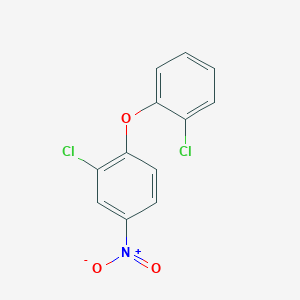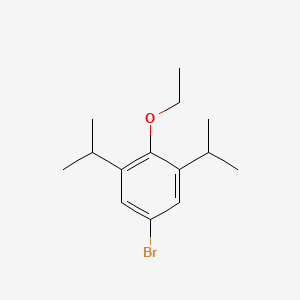![molecular formula C21H40N2O4 B14083162 N-cyclohexylcyclohexanamine;2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14083162.png)
N-cyclohexylcyclohexanamine;2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexylcyclohexanamine; 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: is a complex organic compound with a unique structure that combines cyclohexylamine and propanoic acid derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine; 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps:
Formation of N-cyclohexylcyclohexanamine: This can be achieved through the reaction of cyclohexylamine with cyclohexanone under reductive amination conditions.
Synthesis of 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: This involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the reaction with 2-methylpropanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylamine moiety, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
N-cyclohexylcyclohexanamine; 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the amino and carboxyl groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The cyclohexylamine moiety may also interact with hydrophobic pockets in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A simpler analog with similar amine functionality.
2-methylpropanoic acid: Shares the carboxyl group but lacks the complex structure.
tert-Butoxycarbonyl (Boc) protected amino acids: Similar in having the Boc protection group.
Uniqueness
- The combination of cyclohexylamine and Boc-protected amino acid in a single molecule provides unique chemical properties and reactivity.
- Its structure allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C21H40N2O4 |
|---|---|
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H23N.C9H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(7(11)12)5-10-8(13)14-9(2,3)4/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12) |
Clé InChI |
DJDGFOWYKJZHMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083087.png)
![1-(4-Fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083098.png)




![4,4,5,5-Tetramethyl-2-[4-(3,3,3-trifluoropropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B14083117.png)




![N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14083153.png)
